molecular formula C24H28FN3O3 B4652316 1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine

1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine

Cat. No. B4652316
M. Wt: 425.5 g/mol
InChI Key: VLWKYIYRJLBNOJ-UHFFFAOYSA-N
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Description

1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine, commonly known as FP-MeO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.

Mechanism of Action

FP-MeO exerts its therapeutic effects by binding to the serotonin 5-HT1A receptor and modulating its activity. This leads to an increase in the release of serotonin, a neurotransmitter that plays a crucial role in regulating mood, anxiety, and stress. The activation of the 5-HT1A receptor also leads to the activation of various intracellular signaling pathways, which further contribute to the anxiolytic and antidepressant effects of FP-MeO.
Biochemical and Physiological Effects
FP-MeO has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and its metabolites in various brain regions, including the prefrontal cortex, hippocampus, and amygdala. FP-MeO has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

FP-MeO has several advantages for lab experiments. It has high affinity and selectivity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. FP-MeO is also relatively easy to synthesize and purify, which makes it accessible for researchers.
However, there are also some limitations to the use of FP-MeO in lab experiments. It has a relatively short half-life, which means that it may not be suitable for long-term studies. FP-MeO also has relatively low solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for the study of FP-MeO. One area of interest is the development of new drugs based on the structure of FP-MeO for the treatment of mood and anxiety disorders. Another area of interest is the investigation of the role of the serotonin 5-HT1A receptor in various physiological and pathological conditions, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the development of new methods for the administration of FP-MeO, such as the use of nanoparticles or liposomes, may overcome some of the limitations associated with its low solubility in water.

Scientific Research Applications

FP-MeO has been extensively studied for its potential therapeutic properties in various scientific research applications. It has been found to exhibit high affinity and selectivity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. FP-MeO has also been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of mood and anxiety disorders.

properties

IUPAC Name

[1-(2-fluorobenzoyl)piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3/c1-31-22-9-5-4-8-21(22)26-14-16-28(17-15-26)23(29)18-10-12-27(13-11-18)24(30)19-6-2-3-7-20(19)25/h2-9,18H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWKYIYRJLBNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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